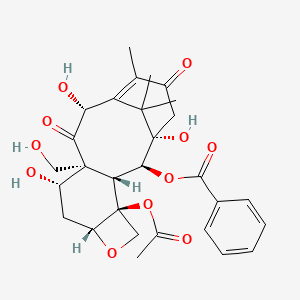
19-Hydroxy-10-deacetyl Baccatin-III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“19-Hydroxy-10-deacetylbaccatin III” is an impurity of Baccatin III and is extracted from the needles of Taxus Baccata . It is used to synthesize 19-hydroxydocetaxel which is a compound that exhibits a high level of cytotoxicity in vitro experimental models .
Synthesis Analysis
The synthesis of Baccatin III, a precursor to “19-Hydroxy-10-deacetyl Baccatin-III”, involves the enzyme Taxoid 10β-O-acetyltransferase (DBAT). This enzyme catalyzes the formation of baccatin III from 10-deacetylbaccatin III (10-DAB) . The activity essential residues of DBAT were elucidated, making it possible for the further structural-based re-design of the enzyme for efficient biotransformation of baccatin III .
Molecular Structure Analysis
The molecular structure of “19-Hydroxy-10-deacetyl Baccatin-III” is closely related to that of 10-Deacetylbaccatin III . The key enzyme in the biosynthesis of the famous anticancer drug paclitaxel, Taxoid 10β-O-acetyltransferase (DBAT), catalyzes the formation of baccatin III from 10-deacetylbaccatin III (10-DAB) .
Chemical Reactions Analysis
The key enzyme in the production of baccatin III, a key precursor in paclitaxel synthesis, is Taxoid 10β-O-acetyltransferase (DBAT). It produces baccatin III by transferring an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III .
Applications De Recherche Scientifique
Synthesis of Taxol Derivatives : Studies have focused on modifying the side-chain at C-13 of 10-deacetyl baccatin III to create taxol analogues with improved binding to tubulin (Guéritte-Voegelein et al., 1986).
Enzymatic Conversion Processes : Research has developed enzymatic processes for converting 10-deacetylbaccatin III to baccatin III. For example, using a C-10 deacetylase from Nocardioides luteus for this conversion without requiring protection of the 7-hydroxyl group (Patel, Banerjee, & Nanduri, 2000).
Selective Protection of Hydroxyl Groups : Protocols for the selective protection of the C(7) and C(10) hydroxyl groups of 10-deacetyl baccatin III have been developed, aiding in more efficient semi-syntheses of taxol and its analogs (Holton et al., 1998).
Functionalization of the C-10 Position : A chemoselective approach for functionalizing the C-10 position of 10-deacetyl baccatin III has been described, allowing for the synthesis of various C-10 hydroxyl derivatives and biologically active Taxol® analogues (Kant et al., 1994).
Anticancer Activity Evaluation : The cytotoxic properties of enzymatically synthesized baccatin III have been evaluated against different human cancer cell lines, demonstrating its potential for use in the semi-synthesis of taxol (Sah et al., 2020).
Bioproduction of Baccatin III : Studies have explored the bioconversion system for the production of baccatin III, an advanced precursor of paclitaxel, in transgenic mushrooms expressing the 10-deacetylbaccatin III-10-O-acetyltransferase gene (Han et al., 2014).
Structure-Activity Relationships of Analogues : Research has been conducted to determine the crucial parts of taxol and its analogues involved in binding to tubulin, aiding in the development of more effective derivatives (Guénard et al., 1993).
Orientations Futures
Future research directions include increasing the production yield of Taxol, the parent compound of “19-Hydroxy-10-deacetyl Baccatin-III”, through various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture . There is also interest in understanding the Taxol biosynthetic pathway and related enzymes in fungi .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOPRXVBVZSAC-RIFKXWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxy-10-deacetyl Baccatin-III | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

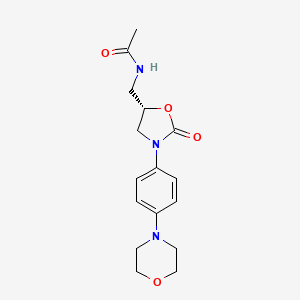
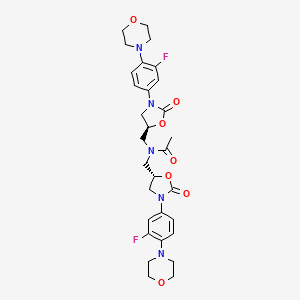

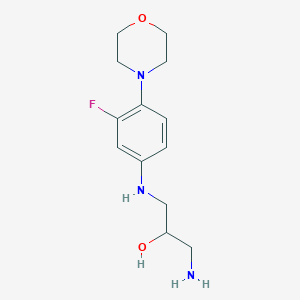
![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)
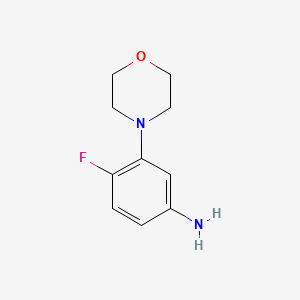


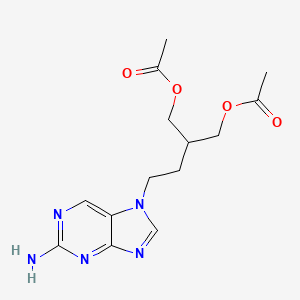
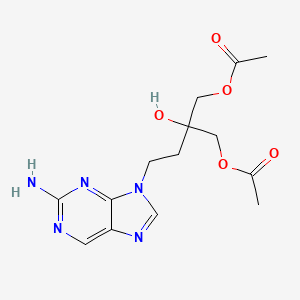
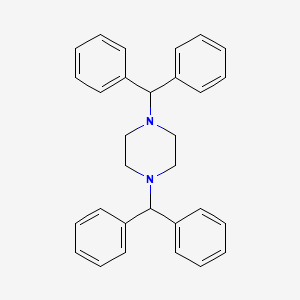

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)